![molecular formula C17H13I4NO6 B14463814 O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine CAS No. 70438-78-7](/img/structure/B14463814.png)
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a carboxymethoxy group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of L-tyrosine. The process includes:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Carboxymethoxylation: The iodinated tyrosine is then reacted with a carboxymethoxy reagent under controlled conditions to attach the carboxymethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output.
化学反应分析
Types of Reactions
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute iodine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less iodinated tyrosine analogs.
科学研究应用
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism by which O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The carboxymethoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 3-(Carboxymethoxy)-2-naphthoic acid
- 1,3,5-Tris(carboxymethoxy)benzene acid
- 4-(Carboxymethoxy)isophthalic acid
Uniqueness
What sets O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine apart from similar compounds is its specific arrangement of iodine atoms and the carboxymethoxy group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research focused on iodine chemistry and its biological implications.
属性
CAS 编号 |
70438-78-7 |
|---|---|
分子式 |
C17H13I4NO6 |
分子量 |
834.91 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[4-(carboxymethoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13I4NO6/c18-9-1-7(3-13(22)17(25)26)2-10(19)16(9)28-8-4-11(20)15(12(21)5-8)27-6-14(23)24/h1-2,4-5,13H,3,6,22H2,(H,23,24)(H,25,26)/t13-/m0/s1 |
InChI 键 |
JPRSFSJXELNAAJ-ZDUSSCGKSA-N |
手性 SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


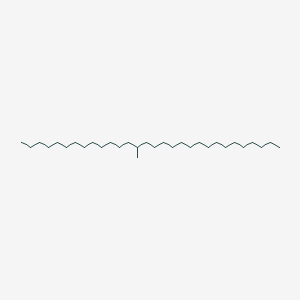
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
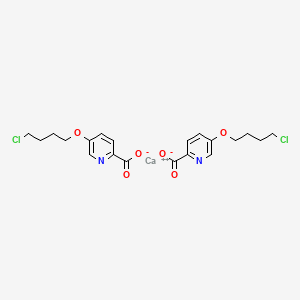
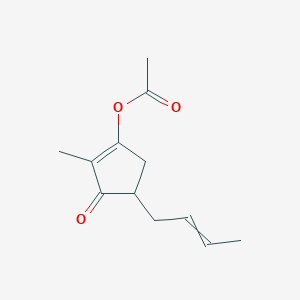
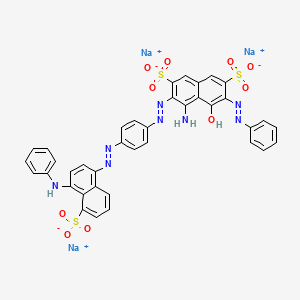
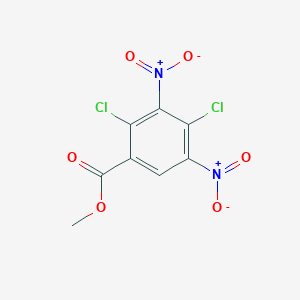

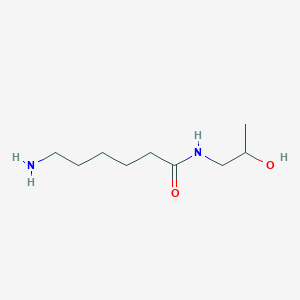

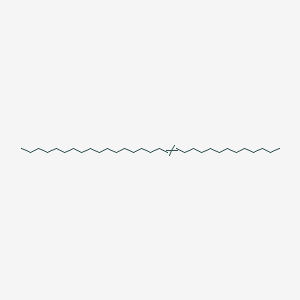

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
